Lipophilicity (logP) and Distribution Coefficient (logD) Comparison Against Halogen-Swapped Analogs
The target compound exhibits a computed logP of 3.39 and logD7.4 of 3.39. In comparison, the directly analogous N-(2-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide (IB08-9193), in which the chlorine and fluorine positions are swapped between the two aromatic rings, shows a lower logP of 3.09 and logD7.4 of 3.09 . This indicates that the target compound is approximately 0.3 log units more lipophilic, which typically correlates with higher membrane permeability but potentially lower aqueous solubility. This difference is highly relevant when optimizing for cellular assay performance versus biochemical assays.
| Evidence Dimension | Computed logP (octanol/water partition coefficient) and logD at pH 7.4 |
|---|---|
| Target Compound Data | logP = 3.39; logD7.4 = 3.39 |
| Comparator Or Baseline | N-(2-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide (IB08-9193): logP = 3.09; logD7.4 = 3.09 |
| Quantified Difference | ΔlogP = +0.30; ΔlogD7.4 = +0.30 |
| Conditions | Computed values from ChemDiv catalog using internal prediction algorithms; not experimentally determined. |
Why This Matters
The 0.3 log unit increase in lipophilicity for the target compound may translate to enhanced passive membrane permeability, making it the preferred choice for cell-based phenotypic screens where intracellular target engagement is required.
